molecular formula C11H11BrF2N2O2 B8130722 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8130722
M. Wt: 321.12 g/mol
InChI Key: RMGDBIOQTHESBX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a 2-bromo-5-nitrobenzyl substituent at the nitrogen atom and geminal difluoro groups at the 3,3-positions of the pyrrolidine ring. The compound’s structure combines electron-withdrawing groups (bromo, nitro) and fluorination, which are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets . Pyrrolidine derivatives with geminal difluoro substitutions, including 3,3-difluoropyrrolidine, are prevalent in medicinal chemistry due to their roles as enzyme inhibitors (e.g., thrombin and cathepsin inhibitors) .

The synthesis of 3,3-difluoropyrrolidine intermediates involves methods such as Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation, as well as BH₃·Me₂S reduction for cyclization . These routes highlight the importance of cost-effective strategies for producing fluorinated heterocycles.

Properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-10-2-1-9(16(17)18)5-8(10)6-15-4-3-11(13,14)7-15/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDBIOQTHESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a benzyl compound, followed by nitration to introduce the nitro group. The difluoropyrrolidine moiety is then incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles.

    Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoropyrrolidine moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to the following analogues based on substituent variations and biological activity:

Compound Name Structure Key Features Biological Activity Synthesis Method References
1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine Pyrrolidine with 2-bromo-5-nitrobenzyl and 3,3-difluoro groups Electron-withdrawing nitro and bromo groups; geminal fluorination Potential enzyme inhibition (inferred from fluorinated pyrrolidine derivatives) Claisen rearrangement, Ru(VIII) oxidation
1-(3-Bromo-5-trifluoromethyl-benzyl)-3,3-difluoropyrrolidine Pyrrolidine with 3-bromo-5-CF₃-benzyl and 3,3-difluoro groups Trifluoromethyl (stronger electron-withdrawing) vs. nitro; bromo position shift Not reported, but CF₃ may enhance metabolic stability Unreported
1-(5-Bromo-2,3-difluorophenyl)pyrrolidine (A831959) Pyrrolidine with 5-bromo-2,3-difluorophenyl (no benzyl group) Lack of nitro group; difluoro substituents on phenyl ring Unknown; structural simplicity may reduce steric hindrance Unreported
3,3-Difluoropyrrolidine analogue 12 Parthenolide derivative with 3,3-difluoropyrrolidine moiety Fluorinated pyrrolidine in a sesquiterpene lactone framework Moderate growth inhibition (GI₅₀ ~1.6 μM in HL-60 cells) Stereoselective radical cyclization

Key Findings from Comparative Analysis

Fluorination Position: Fluorine atoms at the 3,3-positions of pyrrolidine (as in the target compound) are associated with enzyme inhibitory activity, as seen in thrombin inhibitors . In contrast, 4,4-difluoropiperidine derivatives exhibit higher potency than 3,3-difluoropiperidines in parthenolide analogues (e.g., GI₅₀ = 0.69 μM vs. 16.9 μM) due to altered nitrogen basicity .

Synthetic Accessibility: The target compound’s synthesis leverages scalable methods like Claisen rearrangement, whereas analogues such as A831959 () may require simpler aromatic substitution routes. Stereoselective fluorination, as in parthenolide analogue 12, demands radical cyclization strategies .

Biological Performance: 3,3-Difluoropyrrolidine in parthenolide analogue 12 shows mixed activity (GI₅₀ ~1.6 μM), suggesting that fluorinated pyrrolidines require precise structural tuning for potency . Nitro vs. Trifluoromethyl: The nitro group’s stronger electron-withdrawing nature may enhance target engagement compared to trifluoromethyl in ’s analogue, though direct biological data for the target compound are lacking.

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